molecular formula C23H25N3O3S2 B277137 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

Katalognummer B277137
Molekulargewicht: 455.6 g/mol
InChI-Schlüssel: JLVOQLQTXTVFEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide, commonly known as NSC745887, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a new therapeutic agent for cancer treatment.

Wirkmechanismus

NSC745887 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and plays a critical role in cell proliferation and survival. NSC745887 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
NSC745887 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. NSC745887 also induces the expression of pro-apoptotic proteins, such as Bax and Bad, and inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. In addition, NSC745887 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

NSC745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also some limitations to using NSC745887 in lab experiments. It has not been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, it may have off-target effects on other kinases, which could limit its specificity.

Zukünftige Richtungen

There are several future directions for research on NSC745887. One area of research could be to test its efficacy in animal models of cancer and to optimize its dosing and administration. Another area of research could be to identify biomarkers that predict response to NSC745887, which could help to identify patients who are most likely to benefit from this treatment. Finally, further studies could be done to investigate the potential of NSC745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
NSC745887 is a small molecule inhibitor that has shown promising results in preclinical models of cancer. It targets the protein kinase CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis. Although there are some limitations to using NSC745887 in lab experiments, it has several advantages and has the potential to be developed as a new therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of NSC745887 and to develop it into a safe and effective cancer therapy.

Synthesemethoden

NSC745887 was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis of NSC745887 involves the reaction of 2-naphthalenethiol and 4-(methylsulfonyl)piperazine with 2-bromoacetophenone in the presence of a base. The resulting product is then purified using column chromatography to obtain pure NSC745887.

Wissenschaftliche Forschungsanwendungen

NSC745887 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, NSC745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

Eigenschaften

Molekularformel

C23H25N3O3S2

Molekulargewicht

455.6 g/mol

IUPAC-Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-naphthalen-2-ylsulfanylacetamide

InChI

InChI=1S/C23H25N3O3S2/c1-31(28,29)26-14-12-25(13-15-26)21-9-7-20(8-10-21)24-23(27)17-30-22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27)

InChI-Schlüssel

JLVOQLQTXTVFEW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.